molecular formula C16H20N2O2 B2397516 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851407-18-6

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

Cat. No. B2397516
CAS RN: 851407-18-6
M. Wt: 272.348
InChI Key: YTIZNDVVBSHMEM-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPA is a quinoline derivative that has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The purpose of

Scientific Research Applications

Quinoline and Quinazoline Alkaloids in Medicinal Research

Quinoline and quinazoline alkaloids represent a significant class of heterocyclic compounds that have been the focus of research due to their substantial bioactive properties. These compounds, including famous examples like quinine and camptothecin, have led to breakthroughs in antimalarial and anticancer drug development. Their modified analogs possess a wide range of bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic activities, underscoring their importance in drug discovery and therapeutic applications (Shang et al., 2018).

Quinoline Derivatives as Corrosion Inhibitors

Beyond their biomedical significance, quinoline derivatives have also found applications as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective against metallic corrosion. This property is particularly valued in industrial applications where corrosion prevention is crucial, highlighting the versatility of quinoline derivatives in various scientific and practical contexts (Verma et al., 2020).

Quinoline-Based Compounds in Cancer Therapy

The anticancer potential of quinoline-based compounds is well-documented, with several derivatives showing significant efficacy through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis disruption. These compounds have demonstrated effectiveness against various cancer cell lines, offering a valuable scaffold for the development of new anticancer agents (Afzal et al., 2015).

Antibacterial Applications of Quinolones

Quinolones, closely related to quinolines, are a cornerstone in antibacterial therapy, with a mechanism of action centered on bacterial DNA gyrase inhibition. Their broad spectrum of activity and effectiveness against resistant strains make them essential tools in combating bacterial infections (Wiles et al., 2010).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-14(19)17-8-7-12-9-13-10(2)5-6-11(3)15(13)18-16(12)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZNDVVBSHMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

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